molecular formula C11H9BrN2O2S B1484323 6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2097998-08-6

6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484323
CAS RN: 2097998-08-6
M. Wt: 313.17 g/mol
InChI Key: JWGFZCYMVAKABZ-UHFFFAOYSA-N
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Description

The compound “6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with a sulfur atom . The bromine atom on the thiophene ring and the cyclopropyl group attached to the pyrimidine ring suggest that this compound could have interesting reactivity.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction . The bromothiophene could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a thiophene ring, a bromine atom, and a cyclopropyl group . The exact three-dimensional structure would depend on the specific arrangement and connectivity of these groups.


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The bromine atom could be involved in substitution reactions . The pyrimidine ring might undergo reactions at the carbonyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a bromine atom could increase its molecular weight and possibly its boiling and melting points . The presence of the carbonyl groups in the pyrimidine ring could influence its polarity and solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrimidine Derivatives : The compound has been utilized in the synthesis of various pyrimidine derivatives. For instance, it has been involved in reactions leading to 6-[4-(allyl/phenyl)-5-thioxo-1,2,4-triazol-3-yl]pyrimidine-2,4-diones, showcasing its versatility in creating complex organic structures (Mekuskiene & Vainilavicius, 2006).

  • Crystal Structure Analysis : Studies have also been conducted on the crystal structure of related compounds, such as ethyl-4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, providing insights into their molecular configuration and potential applications in various fields (Sharma et al., 2022).

  • Electrocatalytic Applications : The compound has been a subject of interest in electrocatalytic applications. Research has shown its potential in the electrocatalytic cyclization of related compounds to form spirobarbituric dihydrofurans, indicating its use in catalytic processes (Elinson et al., 2021).

Pharmaceutical and Biological Applications

  • Antimicrobial and Antifungal Properties : Some derivatives of this compound have exhibited notable antibacterial and antifungal properties, indicating potential applications in pharmaceuticals and biological research (Sharma et al., 2022).

  • Anticancer Activity : Certain derivatives, like 1‐[(5‐Bromo‐2‐thienyl)sulfonyl]‐5‐fluoro‐1,2,3,4‐tetrahydropyrimidine‐2,4‐dione, have shown promise in anticancer studies, suggesting their potential in the development of new anticancer agents (Miao et al., 2010).

Optoelectronic and Photovoltaic Properties

  • Electrochemical Polymerization : Research into the electrochemical polymerization of derivatives has been conducted, highlighting their potential in the creation of novel polymers with unique optical and electrochemical properties (Welterlich et al., 2015).

  • Photovoltaic Properties : Derivatives of this compound have been studied for their improved optoelectronic and photovoltaic properties, suggesting their use in enhancing the efficiency of solar cells and related technologies (Hundal et al., 2019).

Supramolecular Chemistry

  • Hydrogen-Bonded Supramolecular Assemblies : The dihydropyrimidine-2,4-(1H,3H)-dione functionality, a related structure, has been explored for its role in novel crown-containing hydrogen-bonded supramolecular assemblies, indicating its significance in the field of supramolecular chemistry (Fonari et al., 2004).

properties

IUPAC Name

6-(5-bromothiophen-2-yl)-3-cyclopropyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-9-4-3-8(17-9)7-5-10(15)14(6-1-2-6)11(16)13-7/h3-6H,1-2H2,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGFZCYMVAKABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C=C(NC2=O)C3=CC=C(S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
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6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-(5-Bromothiophen-2-yl)-3-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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